- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotidesBioconjugate Chemistry, 1991, 2(4), 217-25,
Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

95687-41-5 structure
Nome del prodotto:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Numero CAS:95687-41-5
MF:C13H17NO4
MW:251.278383970261
MDL:MFCD12963570
CID:61796
PubChem ID:354335663
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Cbz-trans-4-hydroxy-L-prolinol
- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
- Z-Hyp-OL
- Z-TRANS-4-HYDROXY-L-PROLINOL
- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- (2S,4R)-N1-(benzylox
- <i>N<
- Cbz-trans-4-Hydroxy-L-prolinol
- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
- N-Cbz-trans-4-hydroxy-L-prolinol
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- PubChem14165
- Zhtrans-4-hydroxy-L-prolinol
- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
- AKOS015856116
- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Q-101695
- SCHEMBL3578965
- VDA68741
- AC-24040
- DS-15370
- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
- CS-0021635
- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
- DTXSID00566696
- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- MFCD03427085
- 95687-41-5
- AKOS015918252
- WDEQGLDWZMIMJM-NWDGAFQWSA-N
- EN300-7401528
- C3255
-
- MDL: MFCD12963570
- Inchi: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
- Chiave InChI: WDEQGLDWZMIMJM-NWDGAFQWSA-N
- Sorrisi: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 251.11600
- Massa monoisotopica: 251.11575802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70
- Carica superficiale: 0
- XLogP3: 0.5
- Conta Tautomer: 3
Proprietà sperimentali
- Colore/forma: COLORLESS LIQUID
- Densità: 1.297 g/mL at 25 °C(lit.)
- Punto di fusione: No data available
- Punto di ebollizione: 240 °C(lit.)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: n20/D 1.547(lit.)
- PSA: 70.00000
- LogP: 0.68860
- Attività ottica: [α]20/D −33°, c = 15 in chloroform
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P280;P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:2-8 °C
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A208375-10g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97% | 10g |
$57.0 | 2025-02-25 | |
abcr | AB243470-5 g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; . |
95687-41-5 | 5g |
€137.00 | 2023-04-27 | ||
Chemenu | CM101900-10g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 10g |
$79 | 2024-07-18 | |
TRC | C227708-100mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 100mg |
$ 80.00 | 2022-04-01 | ||
AstaTech | 57126-5/G |
TRANS-N-CBZ-4-HYDROXY-L-PROLINOL |
95687-41-5 | 97% | 5g |
$195 | 2023-09-17 | |
Chemenu | CM101900-25g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 25g |
$158 | 2024-07-18 | |
Chemenu | CM101900-5g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95+% | 5g |
$153 | 2021-06-09 | |
Apollo Scientific | OR2154-1g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 90+% | 1g |
£17.00 | 2025-03-21 | |
Apollo Scientific | OR2154-10g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 97% | 10g |
£76.00 | 2023-09-02 | |
eNovation Chemicals LLC | D541235-100g |
trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine |
95687-41-5 | 95% | 100g |
$490 | 2024-07-28 |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C
Riferimento
- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)Chemistry - A European Journal, 2016, 22(20), 6750-6754,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Riferimento
- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepinesBioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
Riferimento
- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic CandidateJournal of the American Chemical Society, 2021, 143(29), 11019-11025,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
Riferimento
- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognitionTetrahedron, 2006, 62(10), 2321-2330,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water
Riferimento
- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolinesTetrahedron Letters, 2004, 45(32), 6097-6100,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Riferimento
- Scale-up Synthesis of TesirineOrganic Process Research & Development, 2018, 22(9), 1241-1256,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Pyridine ; rt
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
Riferimento
- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to DanofloxacinOrganic Process Research & Development, 2009, 13(2), 336-340,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ; 0 °C
1.2 Reagents: Acetic acid ; 0 °C
Riferimento
- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analoguesTetrahedron, 2009, 65(4), 862-876,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- An enantioselective synthesis of (+)-crotanecineHeterocycles, 1984, 22(12), 2735-8,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
Riferimento
- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studiesChemical Communications (Cambridge, 2005, (4), 495-497,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Riferimento
- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substituteChemistry - A European Journal, 1997, 3(12), 1997-2010,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C
Riferimento
- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug ConjugateJournal of Medicinal Chemistry, 2022, 65(17), 11679-11702,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.2 Reagents: Water ; 2 h, 0 °C
1.2 Reagents: Water ; 2 h, 0 °C
Riferimento
- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-prolineEuropean Journal of Organic Chemistry, 2012, 2012(4), 837-843,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) DimersJournal of Medicinal Chemistry, 2004, 47(5), 1161-1174,
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials
- L-Hydroxyproline
- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Letteratura correlata
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) Prodotti correlati
- 105706-75-0(1-Cbz-2-Hydroxymethylpiperidine)
- 6216-63-3(Z-Pro-OL)
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 72597-18-3(Cbz-D-prolinol)
- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)
- 109840-91-7(N-Benzyloxycarbonyl Nortropine)
- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 92645-06-2(2-n-cbz-amino-cyclohexanol)
- 946372-24-3(2,5-dimethyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 1501189-03-2(2-Hexanol, 3-(aminomethyl)-1,1-dimethoxy-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Purezza:99%
Quantità:100g
Prezzo ($):474.0
atkchemica
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta